Compound Description: GLPG1690 is a potent and selective autotaxin inhibitor. [] It is currently under clinical evaluation for treating idiopathic pulmonary fibrosis. [] GLPG1690 effectively reduces lysophosphatidic acid (LPA) levels in plasma and exhibits efficacy in preclinical models of pulmonary fibrosis. []
Compound Description: Imatinib, a tyrosine kinase inhibitor, is widely used in leukemia treatment. [] While most structurally characterized forms are salts, the freebase form was crystallized from a mixture with arginine. [] This form exhibits an extended conformation with H-bonding potential through its amide, amine, and pyrimidine groups. []
Relevance: Imatinib and 5-(piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile share two key structural features: a piperazine ring and a pyridin-3-yl moiety. [] This suggests a potential for exploring structure-activity relationships between the two compounds, particularly regarding the influence of the pyridin-3-yl group on their respective biological targets.
Compound Description: K-604 is a potent and water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. [] It demonstrates high selectivity for ACAT-1 over ACAT-2 and exhibits significantly improved aqueous solubility and oral absorption compared to its predecessor. [] K-604 is currently considered a clinical candidate for diseases involving ACAT-1 overexpression. []
Compound Description: AZD5305 is a potent and selective PARP1 inhibitor with high selectivity for PARP1 over PARP2 and other PARP family members. [] It demonstrates excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model. [] AZD5305 possesses good secondary pharmacology and physicochemical properties, along with excellent pharmacokinetics in preclinical species. []
Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antifungal activities. [] They demonstrated notable action against the tested microbes. [] The variations within this series involve different substituents on the phenyl rings and the 7,7-disubstituted positions. []
Compound Description: BMS-488043 is a potent inhibitor of HIV-1 attachment. [] It was developed from a series of azaindole derivatives, demonstrating significant improvement in antiviral activity and pharmaceutical properties. [] In a preliminary clinical study, BMS-488043, administered as monotherapy, successfully reduced viremia in HIV-1-infected subjects. []
Compound Description: This compound is a clinical candidate developed as an antagonist of X-linked and cellular inhibitor of apoptosis proteins (IAPs). [] It exhibits low-nanomolar potency against both cIAP1 and XIAP. [] The compound shows improved metabolic stability and cardiac safety profile compared to its predecessors. []
Compound Description: HTL22562 is a potent, selective, and soluble CGRP receptor antagonist. [] Its structure, elucidated through a 1.6 Å resolution crystal structure in complex with the CGRP receptor, reveals high suitability for various administration routes. [] HTL22562 is a promising clinical candidate for the acute treatment of migraine, exhibiting low lipophilicity and anticipated low clinically efficacious plasma exposure. []
Compound Description: ER-319711 is a potent, competitive, and selective dipeptidyl peptidase IV (DPP-IV) inhibitor. [] This novel compound demonstrates significant antihyperglycemic activity in vivo. [] Its trifluoroacetate salt form, ER-319711-15, effectively reduces glucose excursion in oral glucose tolerance tests, accompanied by increased plasma insulin and active glucagon-like peptide-1 levels. []
Relevance: ER-319711 shares both the piperazine ring and the pyridin-3-yl moiety with 5-(piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile. [] This structural similarity, particularly the shared pyridin-3-yl group, suggests a possible link in their structure-activity relationships. Further investigation into the impact of this shared feature on their respective biological targets and potential commonalities in their modes of action is warranted.
Compound Description: BMS-566419 is a potent acridone-based inosine monophosphate dehydrogenase (IMPDH) inhibitor. [] It represents a novel structural class compared to the clinically used mycophenolate mofetil (MMF) and aims to overcome the limitations of MMF's gastrointestinal toxicity. [] BMS-566419 exhibits promising efficacy and improved gastrointestinal tolerability in a rat adjuvant arthritis model. []
Relevance: Both BMS-566419 and 5-(piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile share the piperazine ring and a pyridine moiety within their structures. [] This structural similarity suggests a potential for investigating structure-activity relationships, particularly concerning the influence of these shared pharmacophores on their interaction with their respective biological targets. Further research could explore if any commonalities exist in their modes of action despite their distinct core structures.
Compound Description: This series of compounds explores the impact of different heterocyclic substituents at the C-3 position of 1-(4-methylpiperazin-1-yl)isoquinolines on their anticancer activity. [] Derivatives with 2-phenylthiazol-4-yl, quinoxalin-2-yl, and 6,7-dimethylquinoxalin-2-yl substituents demonstrated the most potent anticancer activity. [] Notably, the 2-(pyridin-4-yl)thiazol-4-yl derivative showed superior activity compared to other substitutions. []
Compound Description: [18F]T-401 is a novel positron-emission tomography (PET) imaging agent developed for monoacylglycerol lipase (MAGL). [] This compound demonstrates high uptake in MAGL-enriched regions and exhibits specific, reversible binding to MAGL, enabling quantitative assessment. [] [18F]T-401 provides a valuable tool for validating target engagement of therapeutic MAGL inhibitors and investigating MAGL levels in various conditions. []
Compound Description: This compound is a potent inhibitor of deregulated protein kinase activity. [] The patent describes a novel process for its preparation and identifies new solid forms, suggesting potential advantages in formulation and delivery. [] The compound is being investigated for its therapeutic potential in treating diseases caused by abnormal protein kinase activity. []
Compound Description: This compound is a thiazole derivative synthesized and characterized for its potential biological activities. [] It exhibits promising antibacterial activity against Bacillus subtilis and shows a notable affinity towards DNA double helix in binding studies. [] Further investigations are underway to explore its potential as an antibacterial agent. []
Compound Description: This compound was synthesized and tested for its affinity at the 5-HT6 receptor, but it exhibited poor affinity. [] It was prepared through an aza-Michael addition reaction. [] The compound contains an indole moiety substituted with a chlorobenzenesulfonyl group and a piperazine ring linked to a pyridin-2-yl group. []
Compound Description: This series of compounds was designed and synthesized as potential therapeutic agents for metabolic syndrome. [] These compounds target insulin resistance, a key component of the metabolic disorder. [] They act as alternatives to thiazolidinediones (TZDs), aiming to provide similar insulin-sensitizing effects without the adverse effects associated with TZDs. []
Compound Description: This novel chemical series targets the Aedes aegypti Kir1 (AeKir1) channel as potential inhibitors. [] These compounds exhibit higher potency compared to previously reported scaffolds and effectively kill mosquito larvae. [] This research focuses on developing new tools for combating mosquito-borne diseases like Zika, dengue fever, and chikungunya by disrupting the mosquito's excretory functions. []
Compound Description: This compound features a 3,5-dioxopiperazine ring connected to a pyridin-3-yl group through a piperazine linker. [] Its crystal structure reveals an envelope conformation for the dioxopiperazine ring, with intermolecular hydrogen bonding leading to linear chain formation. [] The structure also exhibits π-π stacking interactions between adjacent pyridine rings. []
Relevance: This compound, similar to 5-(piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile, contains both a piperazine ring and a pyridin-3-yl group. [] This structural similarity suggests a possible connection in their structure-activity relationships, particularly regarding the influence of the shared pyridin-3-yl moiety on their interaction with potential biological targets. Further investigation is needed to confirm any shared or distinct biological activities and explore potential commonalities in their modes of action.
Amide derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile
Compound Description: This series of novel compounds, synthesized from N-Boc piperazine and a diketene building block, was designed and synthesized as potential antimicrobial agents. [] The compounds were evaluated for their antimicrobial activities, and their structures were confirmed using ES-MS and proton nuclear magnetic resonance techniques. [] The synthetic strategy utilizes a green approach for intermediate synthesis and employs Lawesson's reagent for efficient pyrazole formation. []
Compound Description: FMPD is a potential novel antipsychotic with high affinity for dopamine D2, 5-HT2A, and 5-HT6 receptors. [] It exhibits lower affinity for histamine H1 and 5-HT2C receptors compared to olanzapine. [] Preclinical studies suggest FMPD might be effective in treating schizophrenia and bipolar mania with a reduced risk of extrapyramidal symptoms, prolactin elevation, and weight gain. []
Compound Description: This series represents a new class of d–f heterometallic coordination frameworks. [] The complexes are isostructural, forming 3D heterometallic networks with pcu topology. [] They are constructed through the linkage of 2D lanthanide–oxalate layers and pillar-like M(HPyIDC)2 (M = Fe, Co) subunits. [] Their structural features and potential applications in areas like luminescence and magnetism are being actively investigated. []
Relevance: These complexes, while incorporating a pyridine ring within the HPyIDC ligand (2-(pyridine-3-yl)-1H-4,5-imidazoledicarboxylic acid), differ significantly from 5-(piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile in their core structure and overall complexity. [] The target compound's defining features, the piperazine ring and the oxazole moiety, are absent in these complexes. Therefore, despite the presence of a pyridine component, their structural dissimilarity suggests limited direct structure-activity relationship potential.
Compound Description: This series represents a distinct class of d–f heterometallic coordination frameworks. [] The complexes are isostructural, exhibiting a 3D framework architecture. [] They are formed by connecting 2D lanthanide–oxalate layers and 1D Ag2(PyIDC)2 chains. [] These complexes, like the previous series, are being investigated for potential applications in areas like luminescence and magnetism. []
Relevance: Similar to the previous series, these complexes, despite incorporating a pyridine ring within the PyIDC ligand (2-(pyridin-3-yl)-1H-4,5-imidazoledicarboxylate), lack the defining structural features of 5-(piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile, namely the piperazine ring and the oxazole moiety. [] Consequently, their structural dissimilarity suggests limited potential for direct structure-activity relationships, despite the shared presence of a pyridine component.
Compound Description: 7x is a potent multikinase inhibitor with demonstrated apoptosis-inducing activity in tumor cells at low nanomolar concentrations. [] It exhibits potent inhibitory activity against CDK4/CYCLIN D1 and ARK5 kinases. [] In vivo studies have shown promising tumor regression effects, highlighting its potential as a therapeutic agent for cancer treatment. []
Compound Description: The provided abstract focuses on improving the synthetic method for this compound. [] While its biological activity is not discussed, the optimization of its synthesis suggests potential therapeutic interest. The improved process involves a series of reactions starting from 5-cyanoindole, leading to a significantly higher overall yield compared to the previous method. []
Compound Description: This series of compounds was designed and synthesized as potential antibacterial agents. [] The compounds were synthesized by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids. [] Their structures were confirmed using analytical spectral techniques, including 1H & 13C NMR and LCMS. [] The antibacterial activity of these derivatives is currently under investigation. []
Compound Description: These coordination polymers, synthesized using silver(I) and cadmium(II) ions, were studied for their photocatalytic properties, particularly in degrading organic dyes in wastewater. [] The silver-based polymer forms a 2D supramolecular network through Ag...O interactions between one-dimensional coordination chains. [] In contrast, the cadmium-based polymer forms a 2D coordination network bridged by benzene-1,3,5-tricarboxylate and trans-1-(pyridin-3-yl)-2-(pyridin-4-yl)ethene ligands. []
Relevance: These coordination polymers, despite containing a pyridine ring within their ligand structure, lack the key structural features of 5-(piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile - the piperazine ring and the oxazole moiety. [] Their structural complexity and distinct functionalities make it difficult to establish any direct structure-activity relationship with the target compound solely based on the presence of a pyridine component.
Compound Description: This compound features a thienopyridine moiety, a characteristic structure found in antiplatelet agents like clopidogrel. [] Its crystal structure reveals inversion dimers formed through C—H⋯O interactions. [] The piperazine ring adopts a chair conformation, and the nitro group lies almost coplanar to the benzene ring. []
Compound Description: AM103 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor developed for treating respiratory diseases like asthma. [] It exhibits excellent in vitro and in vivo inhibition of leukotriene synthesis and demonstrates a favorable pharmacokinetic profile. [] AM103 has successfully completed phase 1 clinical trials in healthy volunteers. []
Relevance: AM103, while incorporating a pyridine moiety, lacks the piperazine ring and the oxazole moiety present in 5-(piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile. [] Furthermore, AM103 utilizes a distinct indole core structure. These substantial structural differences, despite the shared pyridine component, suggest limited potential for direct structure-activity relationships between the compounds.
Classification and Source
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as an oxazole derivative. The unique combination of piperazine and pyridine rings suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies. The compound's registration number is 1081136-96-0, and it can be found in databases such as PubChem and BenchChem, which provide detailed chemical information and synthesis routes .
Synthesis Analysis
The synthesis of 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile typically involves several multi-step organic reactions. Key steps in the synthesis process include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving suitable precursors. Common methods include using carboxylic acids or amides that can undergo cyclodehydration.
Introduction of the Piperazine Ring: This step often involves nucleophilic substitution or addition reactions where piperazine derivatives react with activated halides or other electrophiles.
Attachment of the Pyridine Ring: Coupling reactions such as Suzuki or Heck coupling are commonly employed to introduce the pyridine moiety into the structure.
Introduction of the Nitrile Group: This can be accomplished through cyanation reactions, where halogenated intermediates are treated with cyanide sources.
Industrial production may focus on optimizing these synthetic routes to enhance yield and purity while considering environmental impacts through green chemistry principles .
Molecular Structure Analysis
The molecular structure of 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile features:
Piperazine Ring: A six-membered ring containing two nitrogen atoms at opposite positions, contributing to its basicity and ability to form hydrogen bonds.
Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom, which enhances the compound's ability to interact with biological targets.
Oxazole Moiety: A five-membered ring containing both nitrogen and oxygen, contributing to its reactivity.
The molecular formula is C13H13N5O, and it has a molecular weight of approximately 241.27 g/mol. The InChI representation is InChI=1S/C13H13N5O/c14-8-11-13(18-6-4-15-5-7-18)19-12(17-11)10-2-1-3-16-9-10/h1-3,9,15H,4-7H2, which provides detailed structural information .
Chemical Reactions Analysis
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile may participate in various chemical reactions due to its functional groups:
Nucleophilic Substitution Reactions: The piperazine nitrogen can act as a nucleophile, allowing for substitutions on electrophilic centers.
Cyclization Reactions: The oxazole moiety can undergo further cyclization under specific conditions to form more complex structures.
Coupling Reactions: The presence of the pyridine ring allows for coupling with other aromatic systems via palladium-catalyzed methods.
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
Mechanism of Action
The mechanism of action for 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile would depend on its specific biological targets. Potential mechanisms include:
Receptor Antagonism: If the compound acts as a receptor antagonist, it may bind to neurotransmitter receptors (such as serotonin or dopamine receptors), blocking their activity and influencing signaling pathways associated with neurological disorders.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or inflammation.
The detailed understanding of these mechanisms is crucial for developing targeted therapies based on this compound .
Physical and Chemical Properties Analysis
The physical properties of 5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile include:
Appearance: Typically presented as a solid powder.
Melting Point: Reported melting point ranges around 115–116 °C.
Chemical properties include:
Solubility: Soluble in polar solvents like DMSO and ethanol.
Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
These properties are essential for determining the compound's suitability for various applications in research and industry .
Applications
5-(Piperazin-1-yl)-2-(pyridin-3-yl)oxazole-4-carbonitrile has several potential applications:
Medicinal Chemistry: As a lead compound for developing drugs targeting neurological or psychiatric disorders due to its ability to interact with neurotransmitter systems.
Biological Research: Used as a ligand in receptor studies to elucidate mechanisms of action for various biological pathways.
Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Pharmaceutical Industry: Acts as an intermediate in synthesizing pharmaceuticals or agrochemicals, leveraging its unique structural features .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.